molecular formula C16H13FN2O3 B2623023 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 921546-43-2

2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No.: B2623023
CAS No.: 921546-43-2
M. Wt: 300.289
InChI Key: KLJRVNFBNVPSCK-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and an indole moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenoxy intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated compound under basic conditions.

    Indole Derivative Synthesis: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the 2-fluorophenoxy intermediate with the indole derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the fluorophenoxy group can enhance binding affinity and selectivity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
  • 2-(2-bromophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
  • 2-(2-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity for specific targets.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-3-1-2-4-14(12)22-9-16(21)18-11-5-6-13-10(7-11)8-15(20)19-13/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJRVNFBNVPSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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